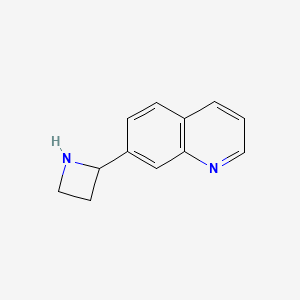

7-(Azetidin-2-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

7-(azetidin-2-yl)quinoline |

InChI |

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-5-7-14-11)8-12(9)13-6-1/h1-4,6,8,11,14H,5,7H2 |

InChI Key |

MULHGJYLAHJJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Azetidin 2 Yl Quinoline and Analogues

Retrosynthetic Analysis of the 7-(Azetidin-2-yl)quinoline Core Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. This approach allows for the logical design of multiple synthetic routes.

The most logical and strategic disconnection for the this compound target molecule ( 1 ) is at the C-C single bond connecting the quinoline (B57606) C7 position and the azetidine (B1206935) C2 position. This bond is the lynchpin joining the two heterocyclic moieties.

This disconnection (Path A) simplifies the complex target into two more manageable key synthons: a quinoline synthon (2 ) and an azetidine synthon (3 ).

Quinoline Synthon (2): This precursor would require activation at the C7 position to facilitate bond formation. A practical chemical equivalent would be a 7-haloquinoline, such as 7-bromoquinoline or 7-chloroquinoline (2a) , which can participate in transition-metal-catalyzed cross-coupling reactions. Alternatively, a 7-organometallic quinoline species could be envisioned.

Azetidine Synthon (3): This precursor requires a nucleophilic or organometallic character at the C2 position. Practical chemical equivalents include an N-protected 2-organozinc azetidine (3a ) for Negishi-type couplings or an N-protected azetidin-2-yl boronic ester (3b ) for Suzuki-Miyaura couplings. The nitrogen of the azetidine would likely require a protecting group (e.g., Boc or Cbz) to prevent side reactions and to facilitate handling and activation.

An alternative, less common disconnection could involve forming the azetidine ring onto a pre-functionalized quinoline, but the C-C bond disconnection offers a more convergent and flexible approach.

The proposed retrosynthetic pathway introduces critical challenges regarding selectivity that must be addressed in the forward synthesis.

Regioselectivity: The primary challenge lies in the synthesis of the 7-substituted quinoline precursor. Many classical quinoline syntheses, such as the Skraup or Doebner-Miller reactions, when starting with a meta-substituted aniline (e.g., 3-bromoaniline), can produce a mixture of 5- and 7-substituted isomers. Therefore, reaction conditions must be carefully optimized, or a synthetic route that avoids this ambiguity must be chosen to ensure the regioselective formation of the desired 7-substituted intermediate. nih.govbrieflands.com

Stereoselectivity: The C2 position of the azetidine ring in the target molecule is a stereocenter. A successful total synthesis must control this stereochemistry. This control can be introduced during the synthesis of the azetidine precursor (3 ). Modern methods allow for the stereoselective synthesis of 2-substituted azetidines, for instance, through α-lithiation of N-protected azetidines followed by trapping with an electrophile, where the stereochemical outcome can be directed by the protecting group or chiral auxiliaries. nih.gov The subsequent cross-coupling reaction must then proceed with retention of configuration at this stereocenter.

Classical Synthetic Approaches to Quinoline and Azetidine Moieties Relevant to the Conjugate

Classical organic reactions provide the foundational methods for constructing the heterocyclic precursors identified in the retrosynthetic analysis.

These established methods are essential for preparing the quinoline core. To generate the required 7-haloquinoline precursor, one would typically start with a corresponding meta-substituted aniline.

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). brieflands.com For example, reacting 3-bromoaniline with glycerol under Skraup conditions would yield a mixture of 7-bromoquinoline and 5-bromoquinoline. google.com While not perfectly regioselective, this remains a viable route to access the desired precursor.

Doebner-Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. Reacting an aniline with compounds like acrolein (generated in situ from glycerol) or crotonaldehyde leads to substituted quinolines. Like the Skraup reaction, its application to meta-substituted anilines can lead to isomeric mixtures.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base. While highly versatile for producing polysubstituted quinolines, it is less directly applicable for synthesizing a 7-haloquinoline from simple precursors compared to the Skraup or Doebner-Miller approaches, as it would require a pre-functionalized 2-amino-4-halobenzaldehyde or ketone.

| Quinoline Synthesis | Reactants | Key Features |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh conditions; can produce mixtures with meta-substituted anilines. |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | Variation of Skraup; allows for more diverse substitution patterns on the pyridine (B92270) ring. |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Milder conditions; convergent; regiochemistry is well-defined by starting materials. |

The synthesis of the azetidine ring, a strained four-membered heterocycle, requires specific methodologies.

[2+2] Cycloadditions: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic method for forming β-lactams (azetidin-2-ones). While this produces an oxidized form of the desired ring, the resulting β-lactam can be subsequently reduced to the corresponding azetidine. This approach offers a powerful way to build the four-membered ring with control over substituents.

Ring Closure Reactions: The most common and direct method for azetidine synthesis is the intramolecular cyclization of a γ-functionalized amine. This typically involves the nucleophilic displacement of a leaving group on a γ-carbon by the amine nitrogen. Common precursors for this strategy are γ-haloamines or γ-amino alcohols (where the alcohol is activated as a tosylate or mesylate). This approach is highly reliable for forming the core azetidine ring. organic-chemistry.org

Modern Synthetic Strategies for the Conjugated this compound Scaffold

With the key heterocyclic precursors in hand, modern catalytic methods provide the most efficient and selective means to couple them and form the target molecule. Transition-metal-catalyzed cross-coupling reactions are the premier choice for forming the crucial C-C bond between the quinoline and azetidine rings.

The most plausible strategy involves a palladium-catalyzed cross-coupling between a 7-haloquinoline (2a ) and a 2-organometallic azetidine derivative (3a or 3b ).

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. The synthetic route would involve:

Synthesis of 7-bromoquinoline or 7-chloroquinoline via a classical method. google.comresearchgate.net

Synthesis of an N-protected azetidin-2-yl boronic ester (3b) . This key intermediate can be prepared via the α-lithiation of an N-protected azetidine (e.g., N-Botc-azetidine) followed by borylation. acs.orgrsc.org

Palladium-catalyzed coupling of these two fragments in the presence of a suitable ligand and base to form the C7-C2 bond. wikipedia.orgnrochemistry.comlibretexts.org The reactivity of 7-chloroquinolines in Suzuki couplings has been demonstrated. researchgate.netacs.org

Negishi Coupling: This reaction couples an organohalide with an organozinc compound. nih.govwikipedia.org This approach is often noted for its high functional group tolerance and reactivity. The pathway would be analogous to the Suzuki coupling, but would require the preparation of an N-protected 2-organozinc azetidine (3a) . researchgate.net Organozinc reagents can often be prepared from the corresponding organolithium species.

Direct C-H Arylation: A more advanced and atom-economical approach would be the direct palladium-catalyzed C-H arylation of an N-protected azetidine with 7-bromoquinoline. rsc.org While challenging due to the need for selective C-H activation at the C2 position of the azetidine, this method would bypass the need to pre-functionalize the azetidine as an organometallic reagent. nih.gov

These modern coupling strategies offer a convergent and highly modular route to this compound and its analogues, allowing for late-stage diversification by simply changing the coupling partners.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal catalysis, particularly with palladium, has become a cornerstone for the regioselective functionalization of quinoline derivatives. mdpi.comnih.gov These methods offer atom- and step-economical routes to complex molecules by activating otherwise inert C-H bonds. nih.govrsc.org

Palladium-catalyzed reactions are prominent in forming C-N bonds, crucial for constructing nitrogen-containing heterocycles. bohrium.com For instance, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been developed for synthesizing functionalized azetidines. rsc.org This reaction proceeds through the reductive elimination at an alkyl–Pd(IV) intermediate, facilitated by an oxidant and an additive, to form the azetidine ring. rsc.org Such strategies demonstrate high functional group tolerance. rsc.org

Various palladium catalysts, such as Pd(OAc)₂, are often screened with different oxidants and additives to optimize reaction conditions for C-H activation and subsequent bond formation. mdpi.com The choice of catalyst, ligands, and reaction conditions significantly influences the regioselectivity of the functionalization on the quinoline ring. rsc.org

Below is a table summarizing key aspects of palladium-catalyzed reactions relevant to the synthesis of quinoline-containing compounds.

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. iau.irrsc.org This approach is valued for its high atom economy, convergence, and ability to rapidly generate molecular diversity. rsc.org

Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide array of quinoline scaffolds. rsc.org For example, a zinc(II) triflate-catalyzed multicomponent coupling of an alkyne, an amine, and an aldehyde can produce 2,3-disubstituted quinolines under solvent-free and inert conditions. nih.gov This highlights the versatility of MCRs in constructing complex quinoline derivatives. nih.gov Another example involves the reaction of 2-amino-4-hydroxyacetophenone, isopropenylacetylene, aldehydes, and malononitrile or ethyl cyanoacetate to produce furo[2,3-f]quinoline derivatives. iau.ir

Chemo- and Regioselective Functionalization of Precursors

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. The ability to selectively functionalize a specific position on a molecule without affecting other reactive sites is paramount. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective modification of quinolines. mdpi.comnih.gov By choosing the appropriate catalyst and directing group, it is possible to introduce functional groups at nearly all positions of the quinoline ring with high selectivity. mdpi.com For instance, electrophilic bromination of a dipyridoacenaphthene using N-bromosuccinimide (NBS) in concentrated sulfuric acid leads to the highly regioselective formation of a dibromo derivative. beilstein-journals.org

Dearomative hydroboration of quinolines using phosphine-ligated borane complexes offers another strategy for regioselective functionalization. nih.govacs.org By modifying the phosphine ligand, it is possible to selectively obtain either vicinal 5,6- or conjugate 5,8-hydroborated products. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. researchgate.netnih.gov These approaches focus on reducing the use of hazardous solvents and reagents, improving energy efficiency, and utilizing renewable resources. nih.gov

Key green strategies in quinoline synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.netnih.gov

Use of green solvents: Water and ionic liquids are being explored as environmentally benign alternatives to traditional organic solvents. iau.irresearchgate.net

Catalyst-free and metal-free reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a major goal of green chemistry. nih.govnih.govnih.gov For example, quinolines can be synthesized under aerobic conditions without a catalyst, using lithium chloride as an additive in dimethylacetamide. nih.gov

Multicomponent reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of waste-generating intermediate steps. iau.irrsc.org

These sustainable methods are crucial for the environmentally responsible production of pharmacologically important compounds. nih.govunibo.it

Derivatization and Functionalization Strategies of this compound

The functionalization of the this compound scaffold is essential for modulating its physicochemical properties and biological activity. Strategies focus on modifying both the quinoline nucleus and the azetidine ring to explore the structure-activity relationships (SAR).

Substitutions on the Quinoline Nucleus

The quinoline ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties. nih.gov Electrophilic and nucleophilic substitution reactions are commonly employed to introduce a variety of functional groups. nih.gov

C2 and C4 Positions: The introduction of flexible alkylamino side chains at the C4 position and alkoxy groups at the C7 position has been shown to enhance the antiproliferative activity of certain quinoline derivatives. nih.gov The C2 position is also a common site for modification, with various substituents being introduced to explore their impact on biological activity. ijresm.com

C3 Position: The synthesis of 1,3,4-trisubstituted-2-azetidinones attached to the C3 position of a quinoline ring has been reported. researchgate.net

C7 Position: As noted, modifications at the C7 position, such as the introduction of bulky substituents, can facilitate antiproliferative activity. nih.gov The presence of a 7-chloroquinoline nucleus is a feature of several potent antimalarial compounds. researchgate.net

The table below provides examples of substitutions on the quinoline nucleus and their observed effects.

Modifications of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable component in medicinal chemistry due to its favorable pharmacokinetic properties. researchgate.net However, the lack of efficient synthetic methods for functionalized azetidines has historically limited their use. researchgate.net

Recent advances have provided new strategies for modifying the azetidine ring:

N-Substitution: The nitrogen atom of the azetidine ring can be functionalized, for example, through reactions with Boc₂O or p-toluenesulfonyl chloride. researchgate.net The N-O bond in some azetidine precursors can act as a stable protecting group under various reaction conditions. researchgate.net

C-Substitution: Palladium-catalyzed C-H activation can be employed to introduce substituents onto the azetidine ring. bohrium.com The development of methods for the synthesis of α-boryl azetidines opens up possibilities for further functionalization through homologation reactions. rsc.org

Ring-Opening Reactions: The strain of the azetidine ring can be exploited in ring-opening reactions. researchgate.net Nucleophilic ring-opening of azetidinium ions can produce functionalized linear amines in a stereoselective and regioselective manner. nih.gov

These derivatization strategies are crucial for creating libraries of this compound analogues for biological screening and drug discovery efforts.

Introduction of Bridging Linkers and Hybrid Structures

Common strategies for introducing bridging linkers and creating hybrid molecules from a this compound precursor include amide bond formation, the use of alkylating agents, and click chemistry. These methodologies provide versatile and efficient means to connect a wide array of chemical moieties, from simple alkyl or aryl groups to more complex heterocyclic systems.

One of the most prevalent methods for introducing a linker is through amide bond formation . This involves the acylation of the secondary amine on the azetidine ring with a carboxylic acid derivative that serves as the linker or is appended to another molecule of interest. Standard peptide coupling reagents are often employed to facilitate this reaction.

Another significant approach involves the use of flexible alkylamino side chains . The introduction of these chains can enhance properties such as water solubility. For instance, research on quinoline derivatives has shown that incorporating an alkoxy group at the 7-position and an amino side chain can facilitate antiproliferative activity nih.gov.

The creation of hybrid compounds can also be achieved by connecting the quinoline scaffold to other pharmacologically active heterocycles. For example, quinoline-sulfonamide hybrids have been synthesized with a linker group connecting the two moieties, demonstrating significant biological activity nih.gov. The nature and length of the linker can influence the pharmacokinetic behavior of the resulting hybrid molecule nih.gov.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and regioselective method for creating hybrid structures. This reaction forms a stable triazole ring that acts as the bridging linker between the quinoline core and another molecule. This approach is known for its high yields and compatibility with a wide range of functional groups researchgate.netinnovareacademics.in.

The following tables detail various research findings on the synthesis of quinoline-based hybrid structures, illustrating the types of linkers and synthetic methodologies that can be applied to the this compound scaffold.

Interactive Data Table: Synthesis of Quinoline-Based Hybrid Structures

| Entry | Quinoline Starting Material | Linker/Reagent | Reaction Type | Product | Ref. |

| 1 | 4-Amino-7-chloroquinoline | Cinnamoyl scaffolds linked via an alkylamine chain | N/A | Hybrid compound with an aminobutyl chain linker | nih.gov |

| 2 | Aminoquinoline | Arylsulfonamide with a linker group | N/A | Quinoline-sulfonamide hybrid | nih.gov |

| 3 | Quinoline scaffold | Moieties with pharmacophore characteristics | Click Chemistry | Quinoline-triazole hybrids | nih.gov |

| 4 | Acetanilide derivatives | Vilsmeier-Haack Reagent | Vilsmeier-Haack Reaction | Quinoline-carbaldehyde derivatives | nih.gov |

| 5 | 8-Azido-2,6-dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy quinoline | Substituted alkynes | 1,3-Dipolar Cycloaddition (Click Chemistry) | 1,2,3-Triazole quinoline derivatives | innovareacademics.in |

Detailed Research Findings

Amide Bond Formation as a Linking Strategy

Amide coupling reactions are a cornerstone in the synthesis of hybrid molecules, providing a stable and versatile linkage. In the context of this compound, the secondary amine of the azetidine ring is a prime site for such modifications. The general approach involves reacting the azetidinyl-quinoline with a carboxylic acid that either constitutes the linker itself or is attached to another pharmacophore. The reaction is typically mediated by a coupling agent to activate the carboxylic acid.

Table 1: Reagents for Amide Bond Formation

| Coupling Agent | Base | Solvent | Typical Reaction Conditions |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF (N,N-Dimethylformamide) | Room Temperature |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM (Dichloromethane) | 0°C to Room Temperature |

| EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DMF or DCM | Room Temperature |

| T3P® (Propylphosphonic anhydride) | Triethylamine | Ethyl Acetate | Room Temperature to 50°C |

These coupling reactions are known for their efficiency and broad substrate scope, allowing for the introduction of a wide variety of linkers and hybrid structures.

Quinoline-Sulfonamide Hybrids

Research has demonstrated the successful synthesis of quinoline-sulfonamide hybrids where a linker connects the two moieties nih.gov. These compounds have shown promising antimalarial activity, with in vitro IC50 values in the low micromolar to nanomolar range. The study highlighted that the nature of the linker played a crucial role in the biological activity of the hybrid molecules nih.gov.

"Click Chemistry" for Triazole-Linked Hybrids

The use of click chemistry, specifically the Cu(I)-catalyzed reaction between an azide and a terminal alkyne, provides a powerful tool for creating quinoline-based hybrids linked by a 1,2,3-triazole ring researchgate.netinnovareacademics.in. For example, 8-azido-quinoline derivatives have been reacted with various substituted alkynes to produce a library of triazole-quinoline hybrids in high yields innovareacademics.in. This methodology is attractive due to its mild reaction conditions and high functional group tolerance.

Table 2: Examples of Quinoline-Triazole Hybrid Synthesis

| Quinoline Precursor | Alkyne Partner | Catalyst System | Solvent | Product |

| 8-Azido-2,6-dimethoxy-4-methyl-5-(3-trifluoromethyl)phenoxy quinoline | Various substituted alkynes | Copper(I) | N/A | 1-(Quinolin-8-yl)-4-substituted-1H-1,2,3-triazole |

| Azido-functionalized quinoline | Alkyne-functionalized pharmacophore | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | Triazole-linked quinoline hybrid |

This approach allows for the modular construction of complex molecules by joining two fragments with a stable and rigid triazole linker.

Structural Elucidation and Advanced Spectroscopic Characterization of 7 Azetidin 2 Yl Quinoline Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical insights into the bonding and functional groups within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. In the case of 7-(azetidin-2-yl)quinoline, the IR spectrum would be characterized by absorption bands from both the quinoline (B57606) and azetidine (B1206935) rings.

The quinoline portion of the molecule is expected to exhibit several characteristic bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system are expected to produce a series of sharp absorption bands in the 1620-1430 cm⁻¹ fingerprint region. researchgate.netresearchgate.net The out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern on the aromatic ring, would provide further structural confirmation.

The azetidine ring introduces additional characteristic absorptions. The N-H stretching vibration of the secondary amine in the azetidine ring is expected to produce a moderate absorption band in the 3500-3300 cm⁻¹ region. Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the azetidine ring would be observed between 3000-2850 cm⁻¹. rsc.org The C-N stretching vibration of the azetidine ring would also be present, typically in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Azetidine Ring (Secondary Amine) |

| 3100 - 3000 | C-H Stretch (sp²) | Quinoline Ring (Aromatic) |

| 3000 - 2850 | C-H Stretch (sp³) | Azetidine Ring (Aliphatic) |

| 1620 - 1430 | C=C and C=N Stretch | Quinoline Ring (Aromatic Skeleton) |

| 1250 - 1020 | C-N Stretch | Azetidine Ring |

| 900 - 675 | C-H Bending (Out-of-plane) | Quinoline Ring (Aromatic) |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly effective for identifying vibrations of non-polar bonds and symmetric molecular features. The Raman spectrum of this compound would provide a unique molecular fingerprint, valuable for identification and for studying subtle structural changes.

The symmetric breathing vibrations of the quinoline ring system, which are often weak in IR spectra, typically produce strong and sharp bands in the Raman spectrum. researchgate.net These are expected in the 1600-1300 cm⁻¹ region. Aromatic C-H stretching modes also give rise to strong Raman signals around 3100-3000 cm⁻¹. The aliphatic C-H stretching and bending modes of the azetidine ring would also be visible, providing a complete vibrational profile of the molecule. The combination of IR and Raman data allows for a more comprehensive assignment of the vibrational modes of this compound. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group/Moiety |

|---|---|---|

| 3100 - 3000 | C-H Stretch (sp²) | Quinoline Ring (Aromatic) |

| 3000 - 2850 | C-H Stretch (sp³) | Azetidine Ring (Aliphatic) |

| 1600 - 1300 | Ring Breathing/Stretching | Quinoline Ring (Symmetric) |

| ~1000 | Ring Breathing | Quinoline Ring (Symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into the aromatic region for the quinoline protons and the aliphatic region for the azetidine protons.

The quinoline ring protons (H2, H3, H4, H5, H6, H8) are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. mdpi.comnih.gov The exact chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would be dictated by their position relative to the nitrogen atom and the azetidinyl substituent. For instance, the proton at the C2 position (H2) is often the most deshielded due to its proximity to the electronegative nitrogen atom.

The protons of the azetidine ring would appear in the upfield, aliphatic region (typically δ 2.0-5.0 ppm). The proton at C2' (the methine proton attached to both the quinoline ring and the nitrogen atom) would be the most downfield of the azetidine protons. The diastereotopic protons on the C3' and C4' carbons would likely appear as complex multiplets due to both geminal and vicinal coupling. The N-H proton of the azetidine ring would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.8 - 9.0 | dd | J ≈ 4.2, 1.7 |

| H3 | 7.3 - 7.5 | dd | J ≈ 8.2, 4.2 |

| H4 | 8.0 - 8.2 | dd | J ≈ 8.2, 1.7 |

| H5 | 8.0 - 8.1 | d | J ≈ 8.5 |

| H6 | 7.5 - 7.6 | dd | J ≈ 8.5, 1.8 |

| H8 | 7.9 - 8.0 | d | J ≈ 1.8 |

| H2' (Azetidine) | 4.5 - 4.8 | t | J ≈ 7.5 |

| H3' (Azetidine) | 2.2 - 2.5 | m | - |

| H4' (Azetidine) | 3.5 - 3.8 | m | - |

| N-H (Azetidine) | 2.0 - 3.5 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The nine carbon atoms of the quinoline ring are expected to resonate in the aromatic region, between δ 115 and 155 ppm. nih.gov The carbons directly bonded to the nitrogen atom (C2 and C8a) would be significantly deshielded. The carbon atom bearing the azetidinyl substituent (C7) would also show a characteristic chemical shift influenced by the substituent effect.

The three carbons of the azetidine ring would appear in the aliphatic region. The C2' carbon, being attached to both the quinoline ring and the nitrogen atom, would be the most downfield of the three, likely appearing in the δ 55-65 ppm range. The C3' and C4' carbons would resonate further upfield, typically between δ 20 and 40 ppm. researchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 135 - 137 |

| C4a | 128 - 130 |

| C5 | 127 - 129 |

| C6 | 126 - 128 |

| C7 | 145 - 147 |

| C8 | 129 - 131 |

| C8a | 148 - 150 |

| C2' (Azetidine) | 55 - 65 |

| C3' (Azetidine) | 20 - 25 |

| C4' (Azetidine) | 35 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for establishing the complete molecular structure. researchgate.netclockss.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring (e.g., H2-H3, H3-H4, H5-H6). It would also confirm the connectivity within the azetidine ring, showing correlations between H2', H3', and H4' protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). The HSQC spectrum would allow for the direct assignment of each proton signal to its attached carbon atom. For example, the aromatic proton signal at δ ~8.9 ppm would correlate with the carbon signal at δ ~151 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different fragments of the molecule. Key correlations would be observed between the azetidine H2' proton and the quinoline carbons C7, C6, and C8, definitively establishing the point of attachment between the two ring systems. Correlations from quinoline protons (e.g., H6 and H8) to the C7 carbon would further solidify this assignment.

Together, these 2D NMR techniques provide a powerful and definitive method for the complete structural elucidation and spectral assignment of this compound and its derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic molecules. It provides crucial information regarding the molecular weight and elemental composition of a compound and offers deep insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to three or four decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For a derivative of this compound, HRMS provides the initial, critical confirmation of its chemical formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The capabilities of HRMS enable analysts to capture data that was previously unattainable, where high accurate mass measurements allow for high confidence in analyte identification. This is particularly valuable in complex matrices where the high ion selectivity of the technique enhances the sensitivity and detectability of the target analyte.

Table 1: Illustrative HRMS Data for this compound This table presents example data that would be obtained from an HRMS analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂ |

| Calculated Exact Mass ([M+H]⁺) | 185.1073 |

| Measured Exact Mass ([M+H]⁺) | 185.1071 |

| Mass Error | -1.1 ppm |

| Ion Species | Protonated Molecule ([M+H]⁺) |

Tandem Mass Spectrometry (MS/MS) is employed to further probe the structure of a molecule. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern serves as a molecular fingerprint, providing definitive information about the connectivity of atoms and the nature of functional groups.

For this compound derivatives, MS/MS studies reveal characteristic fragmentation pathways. The fragmentation of related N-containing heterocyclic compounds often involves cross-ring cleavages and the loss of small neutral molecules. Plausible fragmentation pathways for the protonated this compound molecule could include:

Cleavage of the Azetidine Ring: The four-membered azetidine ring is susceptible to ring-opening and subsequent fragmentation. A common pathway involves the neutral loss of ethene (C₂H₄), a characteristic fragmentation for such rings.

Quinoline Ring Fragmentation: The stable quinoline ring system may undergo more complex fragmentation, often involving rearrangements before the loss of molecules like HCN.

Cleavage at the C-C Bond: The bond connecting the azetidine and quinoline rings can cleave, leading to ions corresponding to each individual ring system.

These fragmentation patterns are crucial for distinguishing between isomers and confirming the substitution pattern on the quinoline ring.

Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺) This table outlines hypothetical, yet chemically reasonable, fragmentation data based on the analysis of similar heterocyclic systems.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 185.1 | 157.1 | C₂H₄ | Quinoline-7-ylmethaniminium |

| 185.1 | 130.1 | C₃H₅N | Quinoline Cation |

X-ray Crystallography for Solid-State Structure Determination

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal suitable for diffraction. Several techniques are commonly employed to achieve this for organic molecules like quinoline derivatives:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture. The container is left partially open, allowing the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals begin to form. This method was successfully used to obtain single crystals of a quinoline dicarbamic acid derivative from an ethanol solution.

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a solvent in which the compound is less soluble (the precipitant). Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface between the two solvents as they slowly mix.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

The intensities and positions of these diffracted spots are recorded by a detector. This raw data is then computationally processed. The process involves:

Indexing: Determining the unit cell dimensions and crystal lattice system.

Integration: Measuring the intensity of each diffraction spot.

Structure Solution: Using methods like direct methods or Patterson functions to determine the initial positions of the atoms.

Structure Refinement: Optimizing the atomic positions and other parameters to achieve the best fit between the calculated and observed diffraction data.

The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Table 3: Representative Crystallographic Data Collection and Refinement Parameters This table shows typical parameters for a quinoline derivative, modeled after published data.

| Parameter | Example Value |

|---|---|

| Empirical Formula | C₁₂H₁₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95° |

| Volume (V) | 992 ų |

| Temperature | 100 K |

| Wavelength (λ) | 0.71073 Å (Mo Kα) |

| Reflections Collected | 8500 |

| Independent Reflections | 2200 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

| Goodness-of-fit on F² | 1.05 |

The refined crystal structure provides a wealth of information. The precise bond lengths, bond angles, and torsion angles reveal the exact conformation of the this compound derivative in the solid state. This includes the planarity of the quinoline ring and the pucker of the azetidine ring.

Furthermore, the arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by a network of intermolecular interactions. Analysis of these interactions is crucial for understanding the solid-state properties of the compound. For a this compound derivative, potential interactions include:

Hydrogen Bonding: The secondary amine (N-H) in the azetidine ring can act as a hydrogen bond donor, while the nitrogen atoms of both the quinoline and azetidine rings can act as acceptors, leading to N-H···N hydrogen bonds.

π-π Stacking: The aromatic quinoline rings of adjacent molecules can stack on top of each other, an interaction that contributes significantly to crystal stability.

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron-rich π-system of the quinoline ring.

Theoretical studies on quinoline derivatives have highlighted that intermolecular interactions are important factors for controlling material properties.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Azetidine N-H | Quinoline N or Azetidine N | ~2.8 - 3.2 |

| π-π Stacking | Quinoline Ring | Quinoline Ring | ~3.3 - 3.8 |

| C-H···π Interaction | C-H | Quinoline Ring π-system | ~2.5 - 2.9 (H to ring centroid) |

Computational and Theoretical Investigations of 7 Azetidin 2 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and structural properties of molecules from first principles. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and its influence on molecular geometry and reactivity.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. At the time of this writing, specific DFT studies on 7-(Azetidin-2-yl)quinoline are not prevalent in publicly accessible research literature. However, the application of DFT to similar quinoline (B57606) and azetidine-containing compounds allows for a hypothetical projection of the insights such an analysis would yield.

A typical DFT analysis of this compound would involve the calculation of its fundamental electronic properties. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

The electron density distribution, another key output of DFT calculations, would map out the electron-rich and electron-deficient regions of the molecule. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces. An electrostatic potential map would visually represent these charge distributions, highlighting the electronegative nitrogen atoms in the quinoline and azetidine (B1206935) rings as likely centers of negative potential.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers that separate them. For this compound, the key flexible bond is the one connecting the azetidine ring to the quinoline core.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a valuable tool for the interpretation of experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly insightful.

The calculation of NMR chemical shifts (¹H and ¹³C) using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT would provide a theoretical spectrum that could be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and observed shifts can often reveal subtle structural or electronic features.

Molecular Modeling and Simulation Studies

Moving beyond the properties of an isolated molecule, molecular modeling and simulation techniques allow for the investigation of this compound in a more complex environment, such as in the presence of a biological macromolecule.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. While no specific docking studies for this compound have been reported in the literature, its structural motifs suggest it could be a candidate for interacting with various biological targets.

A hypothetical docking study would involve placing this compound into the active site or binding domain of a selected protein target. The docking algorithm would then explore various binding poses and score them based on a force field that estimates the binding affinity. The results would predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This information is critical in rational drug design for predicting the potential biological activity of a compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a biological target, would offer insights into its flexibility, conformational stability, and the nature of its interactions with its environment.

Binding Free Energy Calculations

The determination of the binding affinity between a ligand, such as this compound, and its biological target is a cornerstone of computational drug design. Binding free energy calculations provide a quantitative prediction of this affinity, offering insights that guide the optimization of lead compounds. A variety of computational methods are employed for this purpose, ranging from rigorous but computationally expensive alchemical free energy calculations to more approximate end-point methods.

Alchemical Free Energy Methods: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate for calculating relative and absolute binding free energies. These approaches use statistical mechanics to compute the free energy difference between two states by simulating a non-physical, or "alchemical," pathway that transforms one molecule into another. For this compound, FEP could be used to predict how modifications to the quinoline or azetidine rings affect binding affinity compared to a known reference compound.

End-Point Methods: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a computationally less demanding alternative. These methods calculate the binding free energy by combining the molecular mechanics energy of the protein-ligand complex with a continuum solvation model. They typically involve running molecular dynamics (MD) simulations of the complex and then analyzing snapshots from the trajectory to estimate the various energy components. While generally less accurate than FEP or TI, MM/PBSA and MM/GBSA are valuable for ranking compounds and identifying key residues involved in binding.

The accuracy of these calculations is highly dependent on the quality of the force field used and the extent of conformational sampling. For a flexible molecule like this compound, achieving adequate sampling of all relevant conformations in both the bound and unbound states is a significant challenge that must be addressed for reliable predictions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Predictive Models (Applicable to general quinoline/azetidine derivatives)

The development of a robust QSAR model is a multi-step process that involves selecting a dataset of compounds with known activities, calculating molecular descriptors, building a mathematical model, and rigorously validating it. For quinoline and azetidine derivatives, various statistical and machine learning methods have been employed to create predictive models.

These models are built using techniques such as:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a set of molecular descriptors.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity.

The predictive power of a QSAR model is assessed using various statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validated R² (q²) and external validation on a test set provide a more realistic measure of its predictive ability for new compounds.

| Model Type | Statistical Method | Key Validation Metrics | Application Example |

| 2D-QSAR | Multiple Linear Regression (MLR) | R², q², External R² | Predicting antimalarial activity of quinolines |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | R², q², Predictive R² | Elucidating structural requirements for anticancer quinolines |

| 3D-QSAR | Comparative Molecular Similarity Index Analysis (CoMSIA) | R², q², Predictive R² | Guiding design of antiviral quinazoline derivatives |

| HQSAR | Hologram QSAR | R², q², Predictive R² | Modeling activity against drug-resistant targets |

This table presents examples of QSAR models applicable to quinoline derivatives, illustrating the variety of computational methods and their validation metrics.

Identification of Key Structural Descriptors

The core of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structure. These descriptors quantify various aspects of a molecule's physicochemical properties. For quinoline and azetidine derivatives, a wide range of descriptors can be calculated to capture the features essential for their biological activity.

Descriptors are generally categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular weight, atom counts, ring counts, and connectivity indices.

Geometrical (3D) Descriptors: Calculated from the 3D conformation of the molecule, these include descriptors related to molecular shape, volume, and surface area.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with the logarithm of the partition coefficient (logP) being a key example.

Hybrid Descriptors: These combine different types of information, such as the charged partial surface area (CPSA) descriptors.

For quinoline derivatives, studies have shown that descriptors related to electrostatics, hydrophobicity, and molecular shape are often crucial for their activity. The identification of these key descriptors not only helps in building predictive models but also provides valuable insights into the mechanism of action, guiding the rational design of new, more potent analogues.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful "computational microscope" to investigate the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Synthetic Pathways

Understanding the synthetic pathways to this compound involves elucidating the mechanisms of both quinoline and azetidine ring formation. Transition state analysis is a key computational tool for this purpose. Classic quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, involve complex sequences of condensations, cyclizations, and oxidations.

Computational methods, particularly Density Functional Theory (DFT), can be used to:

Locate Transition State Structures: By calculating the potential energy surface, the high-energy transition state that connects reactants to products can be identified.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is directly related to the reaction rate. This allows for the comparison of competing reaction pathways.

Validate Proposed Mechanisms: Computational results can support or refute proposed reaction mechanisms. For example, calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism, or clarify the regioselectivity of a reaction.

Similarly, for the synthesis of the azetidine ring, which often involves intramolecular cyclization, computational analysis can clarify the factors controlling the reaction's success and regioselectivity. For instance, calculations can show why a 4-membered azetidine ring is formed in preference to a 5-membered pyrrolidine ring by comparing the activation energies of the respective transition states.

Catalyst Design Principles

Computational chemistry plays a pivotal role in the rational design of new and improved catalysts for organic synthesis. By understanding the catalyst's role at a molecular level, researchers can design catalysts with enhanced activity, selectivity, and stability.

For the synthesis of N-heterocycles like quinoline and azetidine, computational approaches can guide catalyst design in several ways:

Mechanism-Based Design: By elucidating the reaction mechanism, computational studies can identify the rate-determining step and the properties of the catalyst that are most critical for overcoming this barrier.

Descriptor-Based Screening: Computational screening can rapidly evaluate large libraries of potential catalysts. This often involves identifying a "descriptor"—a property of the catalyst that correlates with its catalytic activity. This allows for the prediction of the most promising candidates for experimental synthesis and testing.

Understanding Selectivity: In reactions where multiple products can be formed, computational analysis of the transition states leading to each product can explain the origin of selectivity. This knowledge can then be used to design catalysts that favor the desired product. For example, studies on lanthanum-catalyzed azetidine synthesis have used computational results to explain how the catalyst controls regioselectivity.

Ligand Modification: For metal-based catalysts, the ligands surrounding the metal center are crucial. Computational modeling can predict how modifying the electronic and steric properties of the ligands will impact the catalyst's performance.

Through these computational strategies, the development of catalysts for the efficient synthesis of complex molecules like this compound can be significantly accelerated.

Research into Biological Interactions and Mechanistic Studies of 7 Azetidin 2 Yl Quinoline Derivatives in Research Models

In Vitro Biological Target Identification and Validation

The initial phase of understanding the pharmacological potential of 7-(azetidin-2-yl)quinoline derivatives involves identifying and validating their molecular targets through in vitro assays. These studies are crucial for establishing the specific enzymes, receptors, and proteins with which these compounds interact, thereby providing a foundation for their therapeutic application.

The quinoline (B57606) nucleus is a privileged scaffold known to interact with numerous enzymes, and its derivatives have been extensively studied as inhibitors of key enzymatic targets involved in disease progression, particularly cancer. nih.govnih.gov

Kinases: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Quinoline-based molecules have shown significant promise as kinase inhibitors. researchgate.net For instance, certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. One such derivative, 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, demonstrated a half-maximal inhibitory concentration (IC50) of 1.38 µM against VEGFR-2. nih.gov Other studies have designed novel quinoline derivatives that show inhibitory activity against serine/threonine kinase STK10, which plays a role in cell cycle regulation. nih.gov The kinesin Eg5 protein, essential for mitosis, has also been targeted, with 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivatives showing potent inhibition. nih.gov

Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are involved in various physiological and pathological processes. Derivatives of the quinoline scaffold have been investigated as inhibitors of several types of proteases. Substituted quinolines have been identified as a new class of nonpeptidic, noncovalent inhibitors of the 20S proteasome, a key component in cellular protein degradation. One lead compound exhibited an IC50 of 14.4 μM for the chymotrypsin-like activity of the proteasome. nih.gov Other research has focused on cysteine proteases, which are vital for the survival of parasitic organisms. Analogs of 7-chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine showed inhibitory activity against cruzain and rhodesain, with IC50 values ranging from 23 to 123 μM. nih.gov More recently, quinoline-containing compounds have been designed as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), demonstrating their potential as antiviral agents. nih.gov

Topoisomerases: DNA topoisomerases are enzymes that manage the topology of DNA and are critical targets for cancer chemotherapy. A series of 7-azaindenoisoquinoline compounds, which are structurally related to the core scaffold, have been developed as Topoisomerase I (Top1) inhibitors. nih.gov These compounds stabilize the Top1-DNA cleavage complex, leading to cell death. nih.gov Similarly, other quinoline derivatives have been found to act as Topoisomerase II (Topo II) inhibitors. mdpi.comnih.gov The derivative IND-2 (4-chloro-2-methylpyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) was shown to inhibit the catalytic activity of topoisomerase IIα at a concentration of 10 μM. mdpi.com These inhibitors function by increasing the levels of topoisomerase II–DNA cleavage complexes, which generates toxic intermediates that are lethal to cancer cells. nih.gov

| Derivative Class | Target Enzyme | Key Finding (IC50) | Reference |

|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative | VEGFR-2 Kinase | 1.38 µM | nih.gov |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide derivative | Kinesin Eg5 | 0.28 µM | nih.gov |

| Substituted quinoline | 20S Proteasome (Chymotrypsin-like activity) | 5.4 - 14.4 µM | nih.gov |

| 4-aminoquinoline derivative | Cysteine Proteases (cruzain, rhodesain) | 23 - 123 µM | nih.gov |

| 7-azaindenoisoquinoline | Topoisomerase I | Demonstrated inhibitory activity | nih.gov |

| IND-2 (Pyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone) | Topoisomerase IIα | Inhibited catalytic activity at 10 µM | mdpi.com |

While specific ligand-receptor binding assays are not extensively detailed in the provided literature for this compound itself, the inhibitory action on enzymes like kinases and proteases inherently confirms binding to the active or allosteric sites of these protein receptors. The mechanism of action for many quinoline derivatives as enzyme inhibitors involves competitive binding at the ATP-binding site in kinases or the catalytic site in proteases and topoisomerases. researchgate.netnih.gov

Studies on quinoline derivatives as inhibitors of the Hedgehog-GLI signaling pathway have identified compounds that modulate the activity of the GLI1 transcription factor. nih.gov Virtual screening and subsequent biological evaluation showed that these compounds bind to the zinc-finger domain of GLI1, thereby inhibiting its function. nih.govresearchgate.net This demonstrates a direct interaction with a non-enzymatic protein receptor, preventing it from binding to DNA. nih.gov Similarly, docking studies of VEGFR-2 inhibitors have shown that the compounds occupy the ATP-binding site of the receptor, confirming a direct binding interaction. nih.gov

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have provided detailed insights into the specific interactions between quinoline derivatives and their protein targets at the atomic level. These in silico methods are crucial for understanding the binding modes and for the rational design of more potent and selective inhibitors. nih.govresearchgate.net

For example, docking studies of designed quinoline ligands with the serine/threonine kinase STK10 revealed specific hydrogen bonds and hydrophobic interactions. One designed ligand was shown to form conventional hydrogen bonds with residues Asn A146, Ser A150, Ala A285, Ser A284, and Gln A287 within the protein's active site. nih.gov In another study, the binding mode of an inhibitor within the kinesin Eg5 active site was confirmed through docking and MD simulations, highlighting stable interactions. nih.gov

The interactions of quinoline-based inhibitors with the SARS-CoV-2 papain-like protease (PLpro) have also been characterized. X-ray crystal structures show that the quinoline moiety is stabilized by hydrophobic and π-stacking interactions with residues such as Tyr268, Tyr264, Pro248, and Pro247. nih.gov For GLI1 inhibitors, docking simulations predicted a network of hydrogen bonds between the heteroatoms of the quinoline scaffold and amino acid residues like His220, Thr224, and Thr243. nih.gov

| Protein Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| STK10 Kinase | Asn A146, Ser A150, Ala A285, Ser A284, Gln A287 | Hydrogen Bonding | nih.gov |

| SARS-CoV-2 PLpro | Tyr268, Tyr264, Pro248, Pro247, Met208 | π-stacking, Hydrophobic, CH–π, S–π | nih.gov |

| GLI1 Transcription Factor | His220, Thr224, Thr243 | Hydrogen Bonding | nih.gov |

| VEGFR-2 Kinase | (Occupies ATP-binding site) | Binding mode akin to known inhibitors | nih.gov |

Cellular Pathway Modulation Investigations in Research Cell Lines

Following in vitro target validation, research progresses to cellular models to understand how these molecular interactions translate into biological effects. These studies investigate the modulation of cellular pathways, gene expression, and cell cycle progression in response to treatment with this compound derivatives.

The antiproliferative effects of quinoline derivatives are often linked to their ability to induce apoptosis, or programmed cell death. Gene expression studies are employed to identify the specific genes and pathways modulated by these compounds.

In studies involving azetidin-2-one (B1220530) derivatives, a related class of compounds, microarray analysis revealed that active compounds induced the overexpression of genes related to cytoskeleton regulation and apoptosis. science.govnih.gov Research on novel quinoline-isatin hybrids designed as VEGFR-2 inhibitors demonstrated that a lead compound induced apoptosis in Caco-2 colon cancer cells by significantly down-regulating the expression of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin. nih.gov In another study, a quinoline derivative known as IND-2 was shown to increase the expression of cleaved caspase-3, cleaved caspase-7, and cleaved PARP, all markers of apoptosis, while decreasing the expression of the anti-apoptotic protein Bcl-2 in prostate cancer cells. mdpi.com Furthermore, other quinoline-based oxadiazole analogues have been developed as anticancer agents specifically targeting the Bcl-2 protein, interfering with its function and promoting cell death. mdpi.com

| Derivative/Compound | Cell Line | Effect on Gene/Protein Expression | Reference |

|---|---|---|---|

| Azetidin-2-one derivative | B16F10 | Overexpression of apoptosis-related genes | nih.gov |

| Quinoline-isatin hybrid | Caco-2 | Down-regulation of Bcl2, Bcl-xl, Survivin | nih.gov |

| IND-2 | PC-3 (Prostate Cancer) | Decrease in Bcl-2; Increase in cleaved caspases-3, -7, and PARP | mdpi.com |

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry is a common technique used to analyze the effects of compounds on cell cycle distribution.

Studies on various quinoline and quinolone derivatives have shown that they can induce cell cycle arrest in different cancer cell lines. nih.gov For example, the quinoline derivative IND-2 caused a significant cell cycle arrest in the G2 phase in PC-3 prostate cancer cells. mdpi.com After treatment with 10 µM of IND-2, the population of cells in the G2 phase increased from approximately 2% to 15%. mdpi.com Similarly, another study found that a promising quinoline derivative arrested the cell cycle of HepG-2 liver cancer cells at the G2/M phase. semanticscholar.org In Caco-2 cells, treatment with a quinoline-isatin hybrid led to an accumulation of cells in the sub-G0 phase, which is indicative of apoptosis. nih.gov These findings demonstrate that a key mechanism of action for the anticancer effects of these quinoline derivatives is the induction of cell cycle arrest, which prevents cancer cells from proliferating.

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinolone/Quinoline derivatives | MCF-7, K-562, HeLa | Induction of G2 or S-phase arrest | nih.gov |

| IND-2 | PC-3 (Prostate Cancer) | Cell cycle arrest in G2 phase | mdpi.com |

| Quinoline-isatin hybrid | Caco-2 (Colon Cancer) | Cellular arrest in sub-G0 (apoptotic) phase | nih.gov |

| Designed Quinoline derivative | HepG-2 (Liver Cancer) | Cell cycle arrest at G2/M phase | semanticscholar.org |

Autophagy Pathway Modulation

In non-clinical research, derivatives of the quinoline scaffold have been investigated for their capacity to modulate the autophagy pathway, a cellular process critical for homeostasis, which involves the degradation and recycling of cellular components. Studies have shown that certain novel quinoline derivatives can function as autophagy inhibitors. nih.gov For instance, research on the Zika virus (ZIKV) has highlighted that the virus exploits autophagic processes to enhance its replication. nih.gov In this context, newly synthesized small-molecule quinoline derivatives were assessed for their antiviral activity, which was linked to their ability to inhibit autophagy. nih.gov

Conversely, other quinoline derivatives have been identified as autophagy inducers. nih.govmdpi.com One study developed a series of 4,7-disubstituted quinoline derivatives and evaluated their antiproliferative activity against human tumor cell lines. nih.gov The mechanism of action for the most potent compound was found to involve the induction of autophagy by targeting the stabilization of ATG5, a key protein in the autophagy process. nih.gov Another novel synthetic quinoline derivative, DFIQ, was observed to activate autophagy in non-small-cell lung carcinoma (NSCLC) cells, indicated by the upregulation of the autophagic protein LC3II and downregulation of p62, which is degraded during autophagosome formation. mdpi.comresearchgate.net Further research indicated that DFIQ disrupts autophagic flux, which leads to the accumulation of damaged mitochondria and can sensitize cancer cells to other forms of cell death, such as ferroptosis. researchgate.net These findings underscore the dual role quinoline derivatives can play in modulating autophagy, either by inhibiting it to suppress viral replication or by inducing it to affect cancer cell survival. nih.govnih.gov

Evaluation in In Vitro Microbiological Research Models

Antimicrobial Activity Studies against Specific Pathogen Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Derivatives based on the quinoline scaffold have been extensively evaluated in vitro for their antimicrobial properties against a wide spectrum of clinically relevant pathogens. researchgate.net These studies are crucial for identifying lead compounds with potential for further development. The antimicrobial potential of these compounds has been demonstrated against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungal species including Candida albicans. researchgate.netnih.gov

Research has shown that the efficacy of these derivatives can vary significantly based on their specific structural modifications. For example, a series of quinoline-2-one Schiff-base hybrids were evaluated, with some compounds showing significant activity against S. aureus but less against E. coli and C. albicans. nih.gov Another study reported on quinoline derivatives that displayed potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL against MRSA. nih.gov The quinoline derivative HT61 has also been shown to be effective at reducing the viability of S. aureus biofilms, a significant challenge in clinical settings. nih.govsgul.ac.uk

Against Gram-negative bacteria, certain quinoline derivatives have shown notable efficacy. biointerfaceresearch.com One study found that specific quinolinium iodide salts exhibited excellent antibacterial activity against E. coli, with MIC values as low as 3.125 nmol/mL. biointerfaceresearch.comnih.gov A separate class of quinoline hybrids, developed through a hybridization strategy, exerted potent effects against most tested Gram-positive and Gram-negative strains, with MIC values ranging from 0.125–8 μg/mL. nih.gov

In the context of antifungal research, quinoline derivatives have also been investigated. Studies have screened compounds against Candida albicans, a common opportunistic fungal pathogen. ekb.egresearchgate.net While some derivatives show no significant antifungal activity ekb.eg, others linked to a chalcone moiety have demonstrated good inhibitory activity, particularly when combined with existing antifungal agents like fluconazole, against resistant C. albicans strains. nih.gov This approach was found to induce mitochondrial dysfunction in the fungal cells. nih.gov Other research has identified 2,6-disubstituted quinolines with fungicidal activity against C. albicans and its biofilms. mdpi.com

The table below summarizes the antimicrobial activity of various quinoline derivatives against the specified pathogens as reported in different research models.

| Compound/Derivative Class | Pathogen Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinolone-3-carbonitrile derivatives | Various bacteria | 3.13 to 100 μM | biointerfaceresearch.com |

| Quinoline-2-one Schiff-base hybrid (6c) | MRSA | 0.75 μg/mL | nih.gov |

| p-isopropyl phenyl substituted quinoline (Compound 6) | MRSA | 1.5 μg/mL | nih.gov |

| Quinolone coupled hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 μg/mL | nih.gov |

| Quinolinium iodide salts (58-62) | E. coli | 3.125-6.25 nmol/mL | biointerfaceresearch.comnih.gov |

| 2,6-disubstituted quinoline (Compound 1) | C. albicans | 6.25–12.5 µM (MFC) | mdpi.com |

| Quinoline-chalcone derivative (PK-10) with Fluconazole | FLC-resistant C. albicans | Potent synergistic activity | nih.gov |

| Quinolone acylated arabinose hydrazone (Derivative 8) | S. aureus & E. coli | Good activity | ekb.eg |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 µg/mL | mdpi.com |

Investigation of Resistance Mechanisms in Research Settings

The rise of antimicrobial resistance has necessitated the development of novel agents that can overcome existing resistance mechanisms in pathogens. nih.gov Quinoline derivatives are actively being investigated in this context, particularly against multidrug-resistant (MDR) bacterial strains. nih.gov Research efforts are often focused on designing compounds that are effective against pathogens that have acquired resistance to conventional antibiotics, such as MRSA. nih.govresearchgate.net

One approach involves the synthesis of quinoline-based compounds that target novel bacterial pathways or have multiple mechanisms of action. For example, a study on a quinolone-coupled hybrid suggested a dual-target mechanism, potentially acting on both bacterial LptA (involved in lipopolysaccharide transport in Gram-negative bacteria) and Topoisomerase IV proteins. nih.gov This dual-target approach could reduce the likelihood of resistance development.

Furthermore, some quinoline derivatives have demonstrated efficacy against vancomycin-resistant Enterococci (VRE) and MRSA, indicating their potential to combat Gram-positive pathogens that are a major concern in hospital settings. nih.govnih.gov The investigation of these compounds often involves screening against panels of resistant clinical isolates to establish their spectrum of activity. While much of the research focuses on the efficacy of these new derivatives against already resistant strains, the study of how bacteria might develop resistance specifically to these novel quinoline compounds is a prospective area of investigation. Understanding potential resistance pathways, such as efflux pump overexpression or target site mutations, will be critical for the long-term development of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Elucidation of Structural Features Governing Biological Response

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to identify the key structural features required for their diverse biological interactions. nih.govnih.gov These studies correlate specific substitutions and modifications on the quinoline scaffold with changes in antimicrobial, anticancer, or other biological activities. mdpi.com

In the context of antimicrobial activity, SAR analyses have revealed that the nature and position of substituents on the quinoline ring are crucial. For instance, in a series of 4-aminoquinoline-hydrazone hybrids, the presence of certain aryl aldehydes or substituted isatin groups was found to significantly impact antibacterial potency. mdpi.com Molecular modeling and quantitative structure-activity relationship (QSAR) models are often developed to predict the activity of new derivatives and to understand the structural requirements for optimal interaction with biological targets. nih.govmdpi.com These models can correlate features like steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions with the observed biological response. nih.gov For example, studies on antimalarial quinoline derivatives have used CoMFA and CoMSIA models to map these interactions, guiding the design of more potent compounds. nih.gov

Similarly, for antiproliferative activities, SAR studies have identified specific moieties that enhance efficacy. The substitution patterns at various positions on the quinoline core can dictate the compound's ability to interact with targets like EGFR kinase. mdpi.comnih.gov The addition of hydrophilic or bulky groups at certain positions can lead to a significant increase or decrease in inhibitory activity, highlighting the precise structural requirements for target engagement. mdpi.com The development of QSAR models is a common strategy to mathematically describe the correlation between molecular structures and their biological activity, thereby explaining the origin of the observed effects and guiding the synthesis of new derivatives with higher potency. nih.gov

Optimization of Scaffold for Enhanced Biological Interactions in Research Models

The quinoline scaffold serves as a versatile framework in drug design, and its optimization is a key strategy for developing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com The process of scaffold optimization involves systematically modifying the core structure to improve its interaction with a specific biological target. This can be achieved through various medicinal chemistry strategies, including the introduction of different functional groups, modification of existing substituents, or hybridization with other pharmacophores. nih.govnih.gov